molecular formula C23H24N4O6 B3898371 ethyl 4-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]-1-piperazinecarboxylate

ethyl 4-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]-1-piperazinecarboxylate

Cat. No. B3898371
M. Wt: 452.5 g/mol
InChI Key: LKJKWIMMJKSGAZ-SILNSSARSA-N
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Description

Ethyl 4-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]-1-piperazinecarboxylate, also known as BNPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BNPP is a small molecule that belongs to the class of piperazine derivatives and has a molecular weight of 478.52 g/mol.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]-1-piperazinecarboxylate is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors involved in various biological processes. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]-1-piperazinecarboxylate in lab experiments include its high purity, stability, and ease of synthesis. This compound is also relatively inexpensive compared to other compounds used in similar studies. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of ethyl 4-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]-1-piperazinecarboxylate, including the development of new derivatives with improved pharmacological properties, the identification of new targets for this compound, and the investigation of its potential applications in material science. The development of new derivatives of this compound with improved solubility and bioavailability could lead to the development of new drugs with enhanced therapeutic efficacy. The identification of new targets for this compound could lead to the discovery of new biological pathways and the development of new drugs targeting these pathways. The investigation of this compound's potential applications in material science could lead to the development of new materials with unique properties, such as improved mechanical strength and thermal stability.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The future directions for the study of this compound include the development of new derivatives with improved pharmacological properties, the identification of new targets for this compound, and the investigation of its potential applications in material science.

Scientific Research Applications

Ethyl 4-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been identified as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases. This compound has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

ethyl 4-[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-2-33-23(30)26-13-11-25(12-14-26)22(29)20(24-21(28)18-8-4-3-5-9-18)16-17-7-6-10-19(15-17)27(31)32/h3-10,15-16H,2,11-14H2,1H3,(H,24,28)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJKWIMMJKSGAZ-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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